1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea
Description
1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJQBNGVRBIAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetone as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated thioureas.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets, primarily through the thiourea group. This group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate redox states and inhibit specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-methylpropyl)thiourea
- 1-(3,5-Dimethylphenyl)-3-ethylthiourea
- 1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)urea
Uniqueness
1-(3,5-Dimethylphenyl)-3-(2-methylpropyl)thiourea stands out due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
